molecular formula C10H10FNO5S B6247586 methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 2411194-48-2

methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B6247586
CAS RN: 2411194-48-2
M. Wt: 275.3
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of “methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate” is not explicitly mentioned in the available literature .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate” are not detailed in the available literature, fluorosulfonyl radicals have been highlighted for their role in the synthesis of diverse functionalized sulfonyl fluorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate” are not explicitly mentioned in the available literature .

Mechanism of Action

The mechanism of action for “methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate” are not explicitly mentioned in the available literature .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate involves the reaction of 2,3-dihydro-1H-indole-2-carboxylic acid with fluorosulfonic acid followed by esterification with methanol.", "Starting Materials": [ "2,3-dihydro-1H-indole-2-carboxylic acid", "Fluorosulfonic acid", "Methanol" ], "Reaction": [ "Add 2,3-dihydro-1H-indole-2-carboxylic acid to a reaction flask", "Slowly add fluorosulfonic acid to the reaction flask while stirring at room temperature", "Heat the reaction mixture to 80-90°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature and slowly add methanol to the flask", "Heat the reaction mixture to reflux for 2-3 hours", "Cool the reaction mixture to room temperature and filter the precipitate", "Wash the precipitate with cold methanol and dry under vacuum to obtain the final product, methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate" ] }

CAS RN

2411194-48-2

Product Name

methyl 4-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-indole-2-carboxylate

Molecular Formula

C10H10FNO5S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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